molecular formula C10H6Br2O2 B169264 1,5-Dibromonaphthalene-2,6-diol CAS No. 132178-78-0

1,5-Dibromonaphthalene-2,6-diol

Cat. No. B169264
CAS RN: 132178-78-0
M. Wt: 317.96 g/mol
InChI Key: COJNHIANORGBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromonaphthalene-2,6-diol is a chemical compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 . It is a pale yellow to greyish reddish yellow to brown crystal or powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H . The compound has a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

This compound has a melting point of 209-213 °C and a predicted boiling point of 384.7±37.0 °C . It has a predicted density of 2.081±0.06 g/cm3 . The compound is soluble in methanol .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : The crystal structure of 1,5-dibromonaphthalene has been analyzed through single-crystal x-ray studies, revealing its crystallization in the monoclinic space group and providing insights into its molecular arrangement (Haltiwanger et al., 1984).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : Research on the oxidation of dibromo-dimethoxynaphthalene and subsequent synthesis of new bromonaphthaquinone highlights the chemical versatility of dibromonaphthalenes (Wilson, 1960).
  • Optical and Electrochemical Properties : Studies have explored the optical and electrochemical properties of oligo(1,5-dialkoxynaphthalene-2,6-diyl)s, synthesized from 1,5-dialkoxy-2,6-dibromonaphthalenes, indicating their self-assembling ordered structures in solid states and potential in electrochromism (Yamaguchi & Yamauchi, 2015).

Materials Science and Engineering

  • Influence on Delayed Fluorescence : Research shows that the presence of 1,5-dibromonaphthalene influences the low-temperature delayed fluorescence in other compounds, suggesting its role in modifying photophysical properties (Vankan et al., 1983).

Molecular Modeling and Dynamics

  • Molecular Motion Studies : The study of molecular motions in dibromonaphthalene derivatives, particularly in lattice stability and exciton annihilation, has been a focus in materials science, providing insights into the dynamic behavior of these molecules (Bellows & Prasad, 1977).

Fluorescence and Optical Properties

  • Fluorescence Studies : Investigations into the fluorescence properties of naphthalene-based polymers, synthesized from dibromonaphthalene derivatives, highlight their potential in optical applications, especially due to their high quantum efficiencies (Mori & Kijima, 2007).

Asymmetric Synthesis

  • Enantioselective Synthesis : The dynamic kinetic asymmetric transformation of 1,5-diols, including those derived from dibromonaphthalenes, is significant in the synthesis of chiral compounds, which has applications in pharmaceuticals and organic chemistry (Leijondahl et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1,5-dibromonaphthalene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJNHIANORGBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565101
Record name 1,5-Dibromonaphthalene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132178-78-0
Record name 1,5-Dibromonaphthalene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,5-Dibromonaphthalene-2,6-diol
Reactant of Route 2
Reactant of Route 2
1,5-Dibromonaphthalene-2,6-diol
Reactant of Route 3
1,5-Dibromonaphthalene-2,6-diol
Reactant of Route 4
Reactant of Route 4
1,5-Dibromonaphthalene-2,6-diol
Reactant of Route 5
1,5-Dibromonaphthalene-2,6-diol
Reactant of Route 6
1,5-Dibromonaphthalene-2,6-diol

Q & A

Q1: What structural insights were gained by comparing 1,5-Dibromonaphthalene-2,6-diol with 1,5-Dichloronaphthalene-2,6-diol?

A: The research paper "Comparison of the structures of 1,5-dichloro- and this compound and their co-crystalline compounds with dioxane" [] investigates the crystal structures of both compounds and their interactions with dioxane. The study employed X-ray crystallography to determine bond lengths, angles, and intermolecular interactions, highlighting the impact of halogen substitution on the crystal packing and potential for forming co-crystals. This information provides valuable insights into the structural features of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.